molecular formula C19H22N4O3 B10776338 (S)-Iclaprim CAS No. 1208116-66-8

(S)-Iclaprim

Cat. No.: B10776338
CAS No.: 1208116-66-8
M. Wt: 354.4 g/mol
InChI Key: HWJPWWYTGBZDEG-CQSZACIVSA-N
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Description

(S)-iclaprim is a 5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine in which the chiral centre has S configuration. It has a role as an EC 1.5.1.3 (dihydrofolate reductase) inhibitor and an antibacterial drug. It is an enantiomer of a (R)-iclaprim.

Properties

CAS No.

1208116-66-8

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

5-[[(2S)-2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23)/t14-/m1/s1

InChI Key

HWJPWWYTGBZDEG-CQSZACIVSA-N

Isomeric SMILES

COC1=C(C2=C(C=C[C@@H](O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC

Canonical SMILES

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC

Origin of Product

United States

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